molecular formula C19H25NO2 B3121573 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine CAS No. 289488-54-6

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine

Cat. No.: B3121573
CAS No.: 289488-54-6
M. Wt: 299.4 g/mol
InChI Key: GHPXCAUHTSEKPF-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine (CAS 289488-54-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C19H25NO2 and a molecular weight of 299.41 g/mol, this compound features a benzyloxy-protected catechol derivative core, a structure frequently employed in the synthesis of more complex bioactive molecules . The compound is offered with a guaranteed purity of 95% or higher and should be stored at -4°C for short-term stability (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to ensure optimal quality for your experiments . Compounds with similar benzyloxy-methoxyphenyl scaffolds are recognized as key intermediates in organic and drug synthesis. Recent scientific literature highlights the utility of such structures, for instance, as precursors in the development of novel triazole-based quinolizine derivatives, underscoring their value in constructing potential pharmacologically active compounds . As a secondary amine derivative, this compound serves as a versatile intermediate for further chemical functionalization, including amidation, reductive amination, and salt formation, making it a valuable reagent for constructing diverse chemical libraries . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eyewear .

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPXCAUHTSEKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212168
Record name N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289488-54-6
Record name N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289488-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The next step is the introduction of the methoxy group. This can be done by methylation of the hydroxyl group using methyl iodide and a base like sodium hydride.

    Amination: The final step involves the introduction of the amine group. This can be achieved by reductive amination using butylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, especially at the amine group. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring. Reagents like bromine or nitric acid can be used to introduce substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

    Oxidation: Benzylic oxidation can lead to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the amine group can yield primary amines.

    Substitution: Electrophilic substitution can yield various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic chemistry. The presence of both benzyloxy and methoxy groups enhances its reactivity, enabling various chemical transformations.

Reactions and Mechanisms

  • Oxidation : The compound can undergo oxidation at the benzylic position using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced at the amine group with lithium aluminum hydride, yielding secondary or tertiary amines.
  • Substitution : Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents.

Biological Applications

Biological Activity Exploration

  • Research indicates that {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine may exhibit significant biological activities including:
    • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain pathogens.
    • Antioxidant Activity : The compound has shown potential in scavenging free radicals.
    • Antiproliferative Effects : In vitro studies indicate it may inhibit cancer cell proliferation, suggesting anticancer potential.

Mechanism of Action

  • The mechanism involves interactions with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π interactions, modulating enzyme or receptor activity.

Medicinal Chemistry

Therapeutic Potential

  • The unique structure of this compound suggests potential interactions with various biological receptors, making it a candidate for drug development. Ongoing research aims to explore its pharmacological properties and therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

Case Studies

  • A study on compounds derived from similar structures indicated that modifications in the benzyloxy group could enhance inhibitory effects on human butyrylcholinesterase, a target for Alzheimer's treatment. This highlights the compound's potential as a lead structure for developing novel therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, This compound is utilized in producing specialty chemicals and materials. Its unique structural features allow for the development of novel materials with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine and related compounds:

Compound Name Structure/Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Butylamine group; 4-benzyloxy-3-methoxyphenyl C₂₀H₂₅NO₂ 311.42 Secondary amine; used in drug synthesis and catalysis.
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride Methylamine group; hydrochloride salt C₁₇H₂₀ClNO₂ 313.80 Higher polarity due to shorter alkyl chain; salt form improves solubility.
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine Allyl-substituted butyl chain; 4-methoxyphenyl C₁₈H₂₁NO 267.36 Unsaturated chain enhances reactivity in conjugate addition reactions.
9-[4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl]-9H-purin-6-amine Purine core; dual benzyloxy groups on butyl chain C₂₄H₂₇N₅O₂ 417.50 Purine derivatives exhibit antiviral or anticancer activity; dual benzyloxy groups increase bulk.
Bis(4-methoxyphenyl)amine Two 4-methoxyphenyl groups; primary amine C₁₄H₁₅NO₂ 229.28 Symmetric structure used in polymer chemistry and as a redox-active material.

Key Comparative Insights :

Alkyl Chain Length :

  • The butyl chain in the target compound enhances lipophilicity compared to the methyl analog (). This may improve blood-brain barrier penetration in drug design.
  • The allyl-substituted butyl chain in Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine introduces unsaturation, enabling participation in cycloaddition or polymerization reactions ().

Aromatic Substitution :

  • The 4-benzyloxy-3-methoxyphenyl group in the target compound offers steric hindrance and dual oxygen functionalities, unlike the simpler 4-methoxyphenyl in other analogs (). This could modulate receptor binding specificity.

Scaffold Diversity :

  • The purine core in 9-[4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl]-9H-purin-6-amine () introduces nucleobase-like properties, contrasting with the purely aromatic target compound. Such scaffolds are often explored for kinase inhibition.

Salt Forms :

  • The hydrochloride salt of the target compound (CAS: 1158474-80-6) improves aqueous solubility, a critical factor in formulation development ().

Biological Activity

The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine is a synthetic organic molecule characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and a butyl amine moiety. This unique combination of functional groups suggests potential for various biological activities, making it an intriguing subject for further research.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C17_{17}H26_{26}N1_{1}O2_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these groups may confer distinct pharmacological properties not observed in other similar compounds.

Compound Name Structural Features Unique Properties
4-MethoxybenzylamineMethoxy group, primary amineKnown for antidepressant effects
3-BenzyloxyanilineBenzyloxy group, aromatic amineExhibits anticancer properties
2-(Butylamino)-1-(4-methoxyphenyl)ethanolButyl amine, methoxy groupPotentially used in pain management

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate enzyme activities and receptor functions, which are crucial in pharmacological applications.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could potentially bind to neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity Spectrum

Preliminary studies suggest that this compound may exhibit a range of biological activities, including:

  • Antidepressant Effects : Due to the presence of the amine functionality.
  • Anti-inflammatory Properties : Linked to the aromatic rings present in its structure.
  • Neuroprotective Activities : Potentially associated with interactions within neurotransmitter systems.

Case Studies and Research Findings

  • Inhibition of Butyrylcholinesterase (BChE) :
    Research has indicated that derivatives similar to this compound show promise as inhibitors of BChE, which is relevant in the context of Alzheimer’s disease. In vitro studies demonstrated that these compounds could significantly reduce BChE activity at certain concentrations, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Anti-Metastatic Effects :
    A related compound showed anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines by downregulating p53 and mediating the suppression of integrin α7. This indicates that compounds with similar structural features may also possess anti-cancer properties . The findings revealed that treatment with this compound significantly inhibited cell migration and invasion in Huh7 cells, suggesting a potential role in cancer therapy.

Q & A

Q. What strategies mitigate mutagenicity risks identified in Ames testing?

  • Structural Optimization : Replace the benzyl group with pyridinyl analogs to reduce DNA intercalation potential.
  • Safety Data : Ames II testing for parent compound and metabolites (e.g., nitroso derivatives) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine
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{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine

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